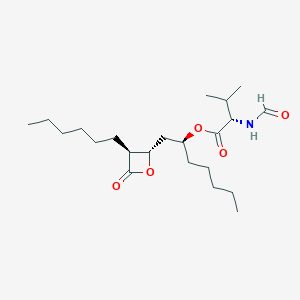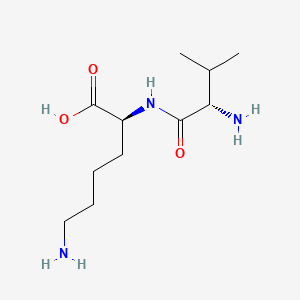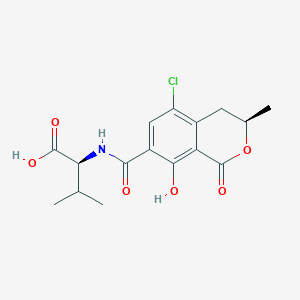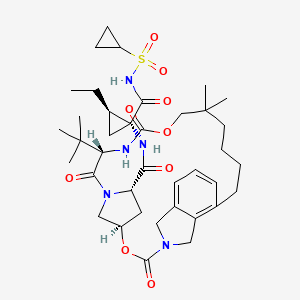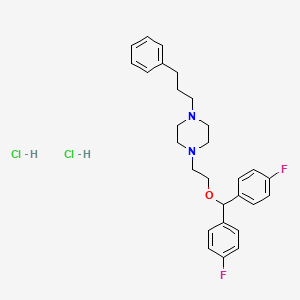
Thp-peg5
Übersicht
Beschreibung
THP-PEG5, also known as Tetrahydropyran-PEG5, is a polyethylene glycol (PEG)-based compound . It has a molecular formula of C13H26O6 and a molecular weight of 278.3 g/mol . It is commonly used as a linker in the synthesis of PROTACs .
Synthesis Analysis
This compound-Tos, a variant of this compound, serves as a versatile and efficient linker for bioconjugation, facilitating the synthesis of targeted drug delivery systems, prodrugs, and antibody-drug conjugates . This compound-OH, another variant, is a PEG-based PROTAC linker that can be used in the synthesis of a series of PROTACs .Molecular Structure Analysis
The molecular structure of this compound consists of a PEG chain with a tetrahydropyran (THP) functional group . The molecular formula is C13H26O6 .Chemical Reactions Analysis
This compound is a useful protecting group for the protection of alcohols and phenols, offering stability towards strongly basic reaction conditions, organometallics, hydrides, acylating reagents, and alkylation reagents .Physical And Chemical Properties Analysis
This compound has a molecular weight of 278.3 g/mol and a molecular formula of C13H26O6 . The physical state of this compound is not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
THP-PEG5: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen
Arzneimittel-Abgabesysteme: this compound, ein monodisperses lineares Polyethylenglykol (PEG), wird in der Arzneimittel-Abgabe eingesetzt, um die Löslichkeit und Stabilität pharmazeutischer Verbindungen zu verbessern. Die hydrophile Natur von PEG ermöglicht eine erhöhte Wasserlöslichkeit, was für die Bioverfügbarkeit von Arzneimitteln entscheidend ist. Darüber hinaus kann die PEG-Konjugation, der Prozess der Anbringung von PEG-Ketten an Arzneimitteln oder Nanopartikeln, die in vivo Stabilität verbessern und die Clearance-Raten aus dem Kreislauf verringern, wodurch die Arzneimittelwirksamkeit optimiert wird .
Proteomik: In der Proteomik dient this compound als vielseitiges Werkzeug, da es mit spezifischen funktionellen Gruppen aktiviert werden kann. Diese Aktivierung ermöglicht präzise Modifikationen von Proteinen, was für die Untersuchung der Proteinstruktur und -funktion unerlässlich ist. Die Verwendung von PEG-konjugierten Reagenzien in der Proteomik kann bei der Analyse von Proteininteraktionen und -stabilität helfen .
Gentherapie: this compound kann in der Gentherapie als Teil von PEG-konjugierten polymeren Nanopartikeln eingesetzt werden. Diese Nanopartikel sind in der Lage, Nukleinsäuren einzukapseln und sie während der Abgabe an Zielzellen zu schützen. Diese Anwendung ist besonders wichtig für die RNA-Interferenz und andere Gentherapietechniken, bei denen die Abgabeeffizienz entscheidend ist .
Biokonjugation: Biokonjugation beinhaltet die Kupplung von Molekülen wie Arzneimitteln, Peptiden oder Oligonukleotiden an Träger wie Proteine oder Antikörper. Die funktionellen Gruppen von this compound ermöglichen effiziente Konjugationsprozesse und verbessern das therapeutische Potenzial und die Zielspezifität von Biokonjugaten .
Nanotechnologie: In der Nanotechnologie wird this compound verwendet, um die Oberflächeneigenschaften von Nanomaterialien zu modifizieren. Durch die Anbringung von PEG-Ketten an Nanopartikeln können Forscher ihre Biokompatibilität und Zirkulationszeit im Körper verbessern, was für diagnostische und therapeutische Anwendungen von Vorteil ist .
Molekularbiologie: this compound spielt in der Molekularbiologie eine Rolle, indem es die Modifikation von DNA oder RNA für verschiedene Anwendungen erleichtert, darunter PCR-Amplifikation und Sequenzierung. Der PEG-Konjugationsprozess kann genetisches Material vor dem Abbau schützen und seine Wechselwirkung mit anderen Biomolekülen verbessern .
Biomedizinische Technik: In der biomedizinischen Technik trägt this compound zur Entwicklung von Biomaterialien mit verbesserten Eigenschaften bei. Seine Einarbeitung in Hydrogele beispielsweise kann ihre mechanische Festigkeit und Hydratationskapazität verbessern, was für Gewebezüchtungsanwendungen von Vorteil ist .
Analytische Chemie: Schließlich findet this compound seine Verwendung in der analytischen Chemie, wo es bei Trennungsprozessen wie der Chromatographie hilft. Die PEG-Konjugation kann die Ladung und Größe von Molekülen verändern, wodurch ihre Auflösung während der Analyse verbessert wird .
Jede Anwendung unterstreicht die Vielseitigkeit und Bedeutung von this compound bei der Weiterentwicklung der wissenschaftlichen Forschung in verschiedenen Bereichen.
CD Bioparticles Thermo Fisher Scientific Santa Cruz Biotechnology BroadPharm Springer MDPI BroadPharm
Wirkmechanismus
Target of Action
THP-PEG5, also known as this compound-OH, is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are the E3 ubiquitin ligase and the target protein . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The mode of action of this compound involves the selective degradation of target proteins . This is achieved by exploiting the intracellular ubiquitin-proteasome system . The compound forms a bridge between the E3 ubiquitin ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, maintaining cellular homeostasis . By selectively targeting proteins for degradation, this compound can influence various cellular processes.
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . This can have various downstream effects depending on the specific target protein being degraded. For example, if the target protein is involved in a disease pathway, its degradation could potentially lead to therapeutic benefits.
Action Environment
The action of this compound, like other PROTACs, takes place intracellularly, within the environment of the cell . Various factors can influence the action, efficacy, and stability of this compound. These include the expression levels of the E3 ubiquitin ligase and the target protein, the presence of competing substrates, and the overall state of the ubiquitin-proteasome system .
Safety and Hazards
According to the safety data sheet, THP-PEG5 is not classified as a hazard . In case of skin contact, it is recommended to wash skin with copious amounts of water while removing contaminated clothing and shoes . In case of eye contact, it is advised to wash eyes with copious amounts of water . If inhaled, it is suggested to move to fresh air . If ingested, it is recommended to wash out the mouth with copious amounts of water .
Zukünftige Richtungen
THP-PEG5 has potential applications in the field of drug delivery. For instance, a study has shown that this compound can be used in the differentiation, maturation, and collection of THP-1-derived dendritic cells based on a PEG hydrogel culture platform . This suggests that this compound could be a useful tool for potential DC-based immunotherapies .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O6/c14-4-6-15-7-8-16-9-10-17-11-12-19-13-3-1-2-5-18-13/h13-14H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTYVMRXVARJFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

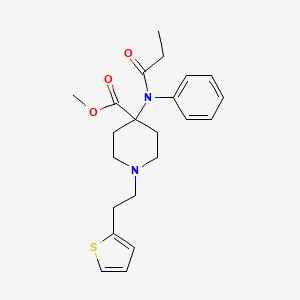
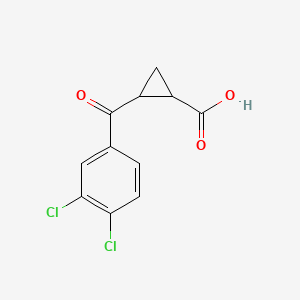
![3'-Carbamoyl-[1,1'-biphenyl]-3-yl cyclohexylcarbamate](/img/structure/B1682809.png)
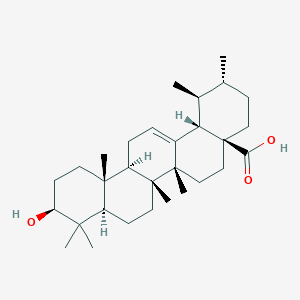
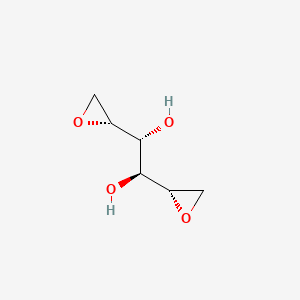
![2-[(2-Amino-3-methylbutanoyl)amino]-3-hydroxy-4-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)butanoic acid](/img/structure/B1682813.png)
